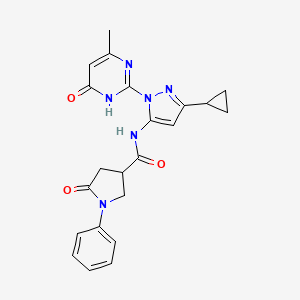
1-(3-Fluoropyridin-4-yl)-3-methylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3-Fluoropyridin-4-yl)-3-methylpiperazine” is a chemical compound that belongs to the class of organic compounds known as fluoropyridines . Fluoropyridines are compounds that contain a fluorine atom attached to a pyridine ring . They are interesting due to their unique physical, chemical, and biological properties . The presence of the strong electron-withdrawing fluorine substituent in the aromatic ring makes fluoropyridines less reactive than their chlorinated and brominated analogues .
Molecular Structure Analysis
The molecular structure of “1-(3-Fluoropyridin-4-yl)-3-methylpiperazine” is characterized by the presence of a fluoropyridine ring . The exact molecular weight, density, boiling point, and other physical properties can be determined through experimental methods .Chemical Reactions Analysis
The chemical reactions involving “1-(3-Fluoropyridin-4-yl)-3-methylpiperazine” are influenced by the unique physicochemical properties of the fluorine atom . Fluorine, which has the largest electronegativity and a small van der Waals radius, can significantly affect the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Fluoropyridin-4-yl)-3-methylpiperazine” are influenced by the presence of the fluoropyridine ring . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .科学的研究の応用
Neurodegenerative and Neuropsychiatric Disease Treatment
Research on compounds structurally related to 1-(3-Fluoropyridin-4-yl)-3-methylpiperazine has been focused on their potential use in treating cognitive deficits associated with various neurodegenerative and neuropsychiatric diseases. For instance, a study by Li et al. (2016) details the discovery of potent inhibitors of Phosphodiesterase 1 (PDE1), which are under consideration for treating conditions such as schizophrenia, Alzheimer's disease, and attention deficit and hyperactivity disorders (Li et al., 2016).
Antibacterial Agent Development
The synthesis of temafloxacin, a potent antibacterial agent, involves the use of compounds similar to 1-(3-Fluoropyridin-4-yl)-3-methylpiperazine. Chu et al. (1992) describe an alternative synthesis method that employs regiospecific displacement of fluorine in a related compound, highlighting its utility in developing new antibacterial drugs (Chu et al., 1992).
Cancer Research
A series of compounds including 1-(3-Fluoropyridin-4-yl)-3-methylpiperazine derivatives were synthesized and tested for cytotoxicity against various human cancer cell lines, indicating potential in cancer treatment. The study by Koksal et al. (2012) focuses on these compounds' ability to inhibit cancer cell growth, showing comparable activity to known cancer drugs (Koksal et al., 2012).
Neuropharmacology
In the field of neuropharmacology, compounds structurally related to 1-(3-Fluoropyridin-4-yl)-3-methylpiperazine have been studied for their potential in treating psychiatric disorders. Kimura et al. (2004) explored a novel compound's interaction with multiple neurotransmitter receptors, suggesting its utility in developing atypical antipsychotic drugs (Kimura et al., 2004).
将来の方向性
The future directions in the research of “1-(3-Fluoropyridin-4-yl)-3-methylpiperazine” and other fluoropyridines involve the development of more selective synthesis methods . There is also a growing interest in the development of fluorinated chemicals due to their potential applications in various fields, including medicine and agriculture .
特性
IUPAC Name |
1-(3-fluoropyridin-4-yl)-3-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3/c1-8-7-14(5-4-13-8)10-2-3-12-6-9(10)11/h2-3,6,8,13H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYLHSCUIYFRNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=NC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoropyridin-4-yl)-3-methylpiperazine | |
CAS RN |
1565343-72-7 |
Source


|
| Record name | 1-(3-fluoropyridin-4-yl)-3-methylpiperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-3-phenethyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2658591.png)
![2-(2-(Diethylamino)ethyl)-1-(4-isopropoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2658592.png)
![N-[(1-Methylpyrrol-2-yl)methyl]-11-oxo-N-(thiophen-2-ylmethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide](/img/structure/B2658593.png)
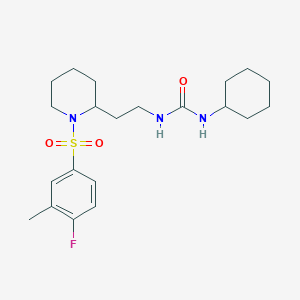
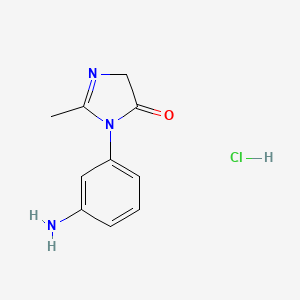

![2-(4-methoxyphenylsulfonamido)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2658602.png)
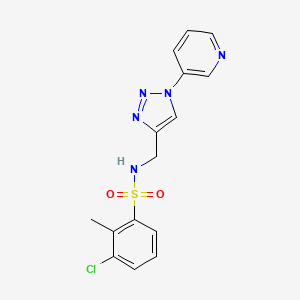
![Ethyl 4-[[2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetyl]amino]benzoate](/img/structure/B2658605.png)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide](/img/structure/B2658607.png)
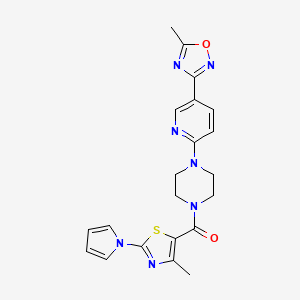
![6,7-dimethoxy-1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-3-[4-(pyrrolidin-1-ylcarbonyl)benzyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B2658610.png)

